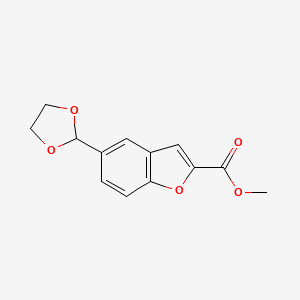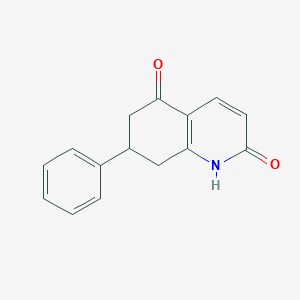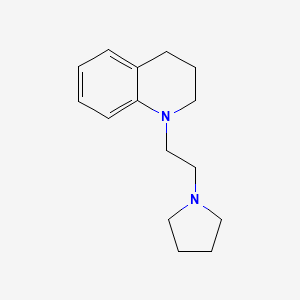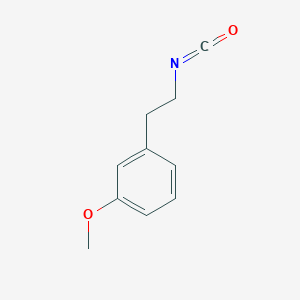
Ethyl 2-(4-(ethylthio)phenyl)acetate
Vue d'ensemble
Description
“Ethyl 2-(4-(ethylthio)phenyl)acetate” is likely an organic compound that belongs to the class of compounds known as esters . Esters are characterized by the presence of a carbonyl group (C=O) and an ether group (R-O-R’). The “ethylthio” suggests the presence of a sulfur atom, which could contribute to unique properties.
Synthesis Analysis
While the specific synthesis pathway for “Ethyl 2-(4-(ethylthio)phenyl)acetate” isn’t available, esters like this are often synthesized through esterification reactions . This typically involves the reaction between a carboxylic acid and an alcohol in the presence of a catalyst .Chemical Reactions Analysis
Esters, including “Ethyl 2-(4-(ethylthio)phenyl)acetate”, can undergo a variety of chemical reactions. They can be hydrolyzed back into a carboxylic acid and an alcohol under acidic or basic conditions . This process is known as ester hydrolysis .Propriétés
Numéro CAS |
745052-90-8 |
|---|---|
Nom du produit |
Ethyl 2-(4-(ethylthio)phenyl)acetate |
Formule moléculaire |
C12H16O2S |
Poids moléculaire |
224.32 g/mol |
Nom IUPAC |
ethyl 2-(4-ethylsulfanylphenyl)acetate |
InChI |
InChI=1S/C12H16O2S/c1-3-14-12(13)9-10-5-7-11(8-6-10)15-4-2/h5-8H,3-4,9H2,1-2H3 |
Clé InChI |
GLFFKIVJNHWDNB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=CC=C(C=C1)SCC |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

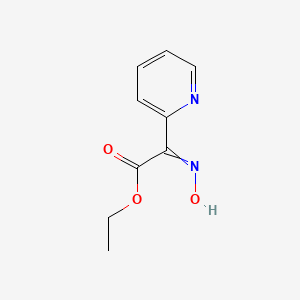
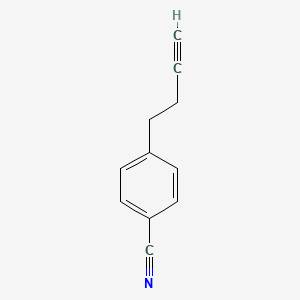
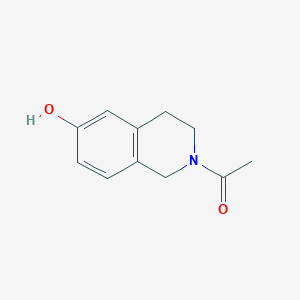
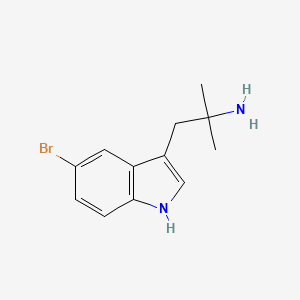

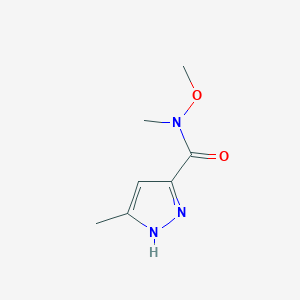
![2,4-Dichloro-7-(4-fluorophenyl)-7-methyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine](/img/structure/B8749205.png)
![4-[(3-Chloropropyl)sulfanyl]pyridine](/img/structure/B8749210.png)
